molecular formula C12H20O2 B14602453 2-[(Hept-2-yn-1-yl)oxy]oxane CAS No. 58930-68-0

2-[(Hept-2-yn-1-yl)oxy]oxane

Cat. No.: B14602453
CAS No.: 58930-68-0
M. Wt: 196.29 g/mol
InChI Key: UONPYQVXPXJAGP-UHFFFAOYSA-N
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Description

Hept-2-ynyl tetrahydropyranyl ether is an organic compound that belongs to the class of tetrahydropyranyl ethers. These compounds are widely used in organic synthesis as protecting groups for alcohols and phenols. The tetrahydropyranyl group provides stability to the alcohol or phenol, protecting it from various reaction conditions.

Preparation Methods

Hept-2-ynyl tetrahydropyranyl ether can be synthesized through the reaction of hept-2-yne with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions and results in the formation of the tetrahydropyranyl ether. Industrial production methods may involve the use of heterogeneous catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Hept-2-ynyl tetrahydropyranyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

    Substitution: The ether can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: The tetrahydropyranyl group can be removed through acidic hydrolysis or alcoholysis

Scientific Research Applications

Hept-2-ynyl tetrahydropyranyl ether is used in various scientific research applications, including:

    Chemistry: It serves as a protecting group for alcohols and phenols, allowing for selective reactions in complex organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules, where protection of hydroxyl groups is necessary.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism of action of hept-2-ynyl tetrahydropyranyl ether involves the protection of hydroxyl groups through the formation of a stable tetrahydropyranyl ether linkage. This protects the hydroxyl group from various reaction conditions, allowing for selective reactions to occur. The deprotection process involves the cleavage of the tetrahydropyranyl ether under acidic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Hept-2-ynyl tetrahydropyranyl ether can be compared with other similar compounds such as:

Hept-2-ynyl tetrahydropyranyl ether is unique due to its balance of stability and ease of deprotection, making it a versatile protecting group in organic synthesis.

Properties

CAS No.

58930-68-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-hept-2-ynoxyoxane

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h12H,2-4,6,8-11H2,1H3

InChI Key

UONPYQVXPXJAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCOC1CCCCO1

Origin of Product

United States

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